molecular formula C7H8F2O B2651698 2,2-Difluorocyclohept-3-en-1-one CAS No. 2241138-05-4

2,2-Difluorocyclohept-3-en-1-one

Cat. No.: B2651698
CAS No.: 2241138-05-4
M. Wt: 146.137
InChI Key: HGMRZCYXWLJPJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluorocyclohept-3-en-1-one is an organic compound with the molecular formula C7H8F2O. It is a fluorinated cycloheptenone, characterized by the presence of two fluorine atoms at the 2-position of the cycloheptene ring.

Preparation Methods

The synthesis of 2,2-Difluorocyclohept-3-en-1-one typically involves the fluorination of cycloheptenone derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure selective fluorination at the 2-position. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

2,2-Difluorocyclohept-3-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

2,2-Difluorocyclohept-3-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluorocyclohept-3-en-1-one involves its interaction with molecular targets through its fluorinated functional groups. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2,2-Difluorocyclohept-3-en-1-one can be compared with other fluorinated cycloalkenones, such as 2,2-Difluorocyclopent-3-en-1-one and 2,2-Difluorocyclohex-3-en-1-one. These compounds share similar structural features but differ in ring size and fluorination patterns. The uniqueness of this compound lies in its seven-membered ring, which imparts distinct chemical and physical properties compared to its five- and six-membered counterparts .

Properties

IUPAC Name

2,2-difluorocyclohept-3-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O/c8-7(9)5-3-1-2-4-6(7)10/h3,5H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMRZCYXWLJPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C(=O)C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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